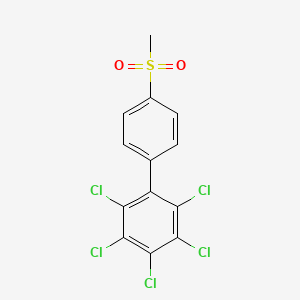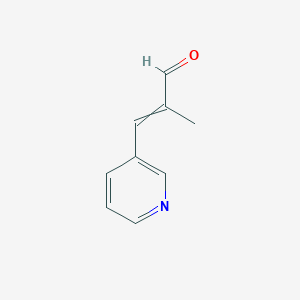
2-Methoxyethyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl diphenyl phosphate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphate group bonded to two phenyl groups and a 2-methoxyethyl group. Its molecular structure imparts distinct reactivity and functionality, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyethyl diphenyl phosphate typically involves the reaction of diphenyl phosphorochloridate with 2-methoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
(C6H5O)2P(O)Cl+CH3OCH2CH2OH→(C6H5O)2P(O)OCH2CH2OCH3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyethyl diphenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of diphenyl phosphate and 2-methoxyethanol.
Oxidation: Oxidative conditions can lead to the formation of phosphate esters with different oxidation states.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound.
Major Products Formed:
Hydrolysis: Diphenyl phosphate and 2-methoxyethanol.
Oxidation: Various phosphate esters.
Substitution: Corresponding substituted phosphates.
Applications De Recherche Scientifique
2-Methoxyethyl diphenyl phosphate has found applications in several scientific domains:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical assays.
Industry: It is utilized in the formulation of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-methoxyethyl diphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Triphenyl phosphate: Another organophosphorus compound with similar applications but different reactivity due to the absence of the methoxyethyl group.
2-Ethylhexyl diphenyl phosphate: Similar in structure but with an ethylhexyl group instead of a methoxyethyl group, leading to different physical and chemical properties.
Uniqueness: 2-Methoxyethyl diphenyl phosphate is unique due to the presence of the methoxyethyl group, which imparts distinct solubility and reactivity characteristics. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
65444-10-2 |
|---|---|
Formule moléculaire |
C15H17O5P |
Poids moléculaire |
308.27 g/mol |
Nom IUPAC |
2-methoxyethyl diphenyl phosphate |
InChI |
InChI=1S/C15H17O5P/c1-17-12-13-18-21(16,19-14-8-4-2-5-9-14)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clé InChI |
ZGPIVNOGYHJEMI-UHFFFAOYSA-N |
SMILES canonique |
COCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)




![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)

![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


